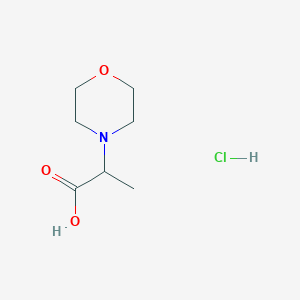
2-Morpholin-4-yl-propionic acid hydrochloride
Overview
Description
2-Morpholin-4-yl-propionic acid hydrochloride is a chemical compound with the linear formula C7H14ClNO3 . It is also known by its CAS Number: 1414960-58-9 .
Molecular Structure Analysis
The molecular structure of 2-Morpholin-4-yl-propionic acid hydrochloride is represented by the formula C7H14ClNO3 . The InChI code for this compound is1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 . Physical And Chemical Properties Analysis
The molecular weight of 2-Morpholin-4-yl-propionic acid hydrochloride is 195.64 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 195.0662210 g/mol .Scientific Research Applications
Synthesis and Structure
- Intermediate for Synthesis of Heterocyclic Compounds : 2-Morpholin-4-yl-propionic acid hydrochloride is important as an intermediate in synthesizing biologically active heterocyclic compounds. The morpholine ring in the compound adopts a chair conformation, contributing to its structural stability, which is crucial for further chemical reactions (Mazur, Pitucha, & Rzączyńska, 2007).
Chemical Synthesis
- Route to (E)-4-morpholine-2-butenoic acid hydrochloride : This compound was synthesized from morpholine and 4-bromo-2-butenoic acid methyl ester, characterized by 1H NMR spectrometry, indicating its potential for various chemical and pharmaceutical applications (Qiu Fang-li, 2012).
Pharmacological Aspects
- Anticonvulsive and Peripheral n-Cholinolytic Activities : 2-Morpholin-4-yl-propionic acid hydrochloride derivatives have been found to exhibit significant anticonvulsive activity and some peripheral n-cholinolytic activities, although they showed no antibacterial activity. This suggests potential applications in treating neurological disorders (Papoyan et al., 2011).
Biological and Medicinal Research
- Potential Antimicrobial Activity : Morpholine-containing derivatives of 2-Morpholin-4-yl-propionic acid hydrochloride have demonstrated notable antibacterial and antifungal effects, suggesting their potential as new antimicrobial substances (Yeromina et al., 2019).
- Antioxidant Activity : Certain derivatives have shown antioxidant activity, indicating their potential use in treatments requiring oxidative stress mitigation (Nurkenov et al., 2018).
Chemical Properties and Applications
- Conversion into Morpholines : 1,2-Amino alcohols, including those related to 2-Morpholin-4-yl-propionic acid hydrochloride, can be effectively converted into morpholines using sulfinamides as protecting groups. This process is efficient and yields high-quality morpholine derivatives, useful in various chemical syntheses (Fritz et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEGDUIFZVBHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-4-yl-propionic acid hydrochloride | |
CAS RN |
161907-45-5 | |
| Record name | 2-(morpholin-4-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-bis(trifluoromethyl)phenyl]-N-(tetrahydrofuran-3-ylmethyl)amine](/img/structure/B1419289.png)
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)
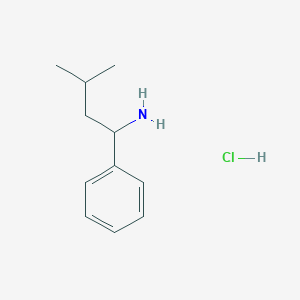
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
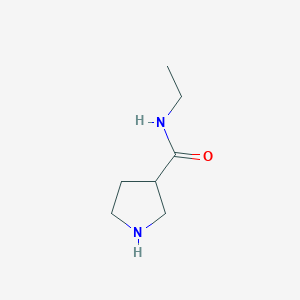
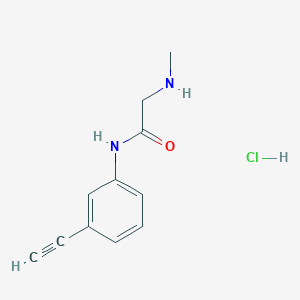
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
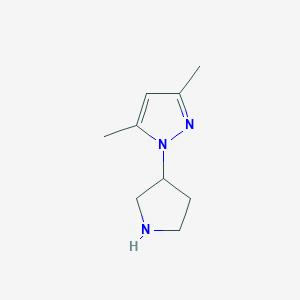
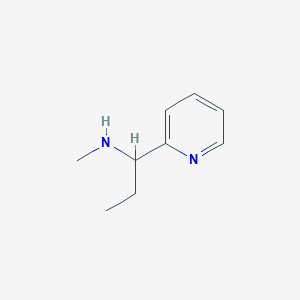
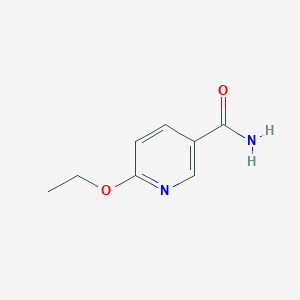
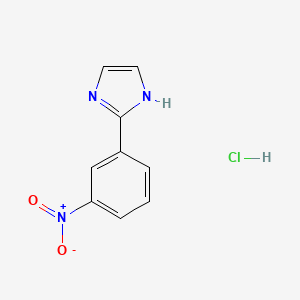
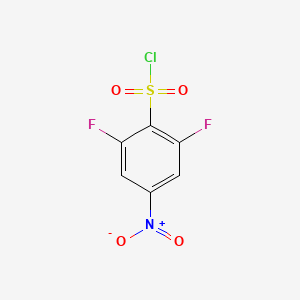
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)